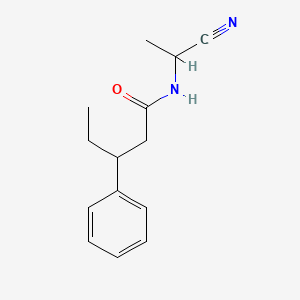

N-(1-Cyanoethyl)-3-phenylpentanamide

Description

Properties

IUPAC Name |

N-(1-cyanoethyl)-3-phenylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-3-12(13-7-5-4-6-8-13)9-14(17)16-11(2)10-15/h4-8,11-12H,3,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMFBAGMVXIFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)NC(C)C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide typically involves the reaction of 3-phenylpentanoic acid with an appropriate amine, followed by the introduction of a cyano group. One common method involves the use of a nitrile compound as a starting material, which undergoes a series of reactions to form the desired amide. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-3-phenylpentanamide can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(1-Cyanoethyl)-3-phenylpentanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)-3-phenylpentanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl group can interact with hydrophobic regions of proteins, potentially affecting their function. The overall effect of the compound depends on its specific interactions with biological molecules and pathways.

Comparison with Similar Compounds

Key Comparative Insights:

Shorter chains (e.g., propanamide in ) may reduce steric hindrance, favoring receptor binding.

Trifluoromethyl () and triazole () substituents enhance bioactivity but may increase synthetic complexity.

Aromatic Systems :

- The phenyl group in the target compound is simpler than naphthyl () or pyridinyl () systems, possibly reducing toxicity risks but limiting π-π stacking interactions .

Applications: Unlike 3-chloro-N-phenyl-phthalimide (), which is used in polymer synthesis, the target compound’s cyanoethyl group may favor pharmaceutical over industrial applications.

Research Findings and Limitations

- Synthetic Challenges: The 1-cyanoethyl group may require specialized conditions for stability, as seen in triazole-containing analogs ().

- Toxicity Data: Analogous to 2-Cyano-N-[(methylamino)carbonyl]acetamide (), the toxicological profile of the target compound remains unstudied, necessitating caution in handling .

- Contradictions : While highlights sulfamoyl and dioxoisoindoline groups in amides, these functionalities are absent in the target compound, limiting direct comparisons.

Biological Activity

N-(1-Cyanoethyl)-3-phenylpentanamide is an organic compound classified as an amide, notable for its structural features that include a cyano group and a phenyl ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 201.27 g/mol

- Functional Groups : Cyano group (-C≡N), Amide group (-C(=O)N-), Phenyl group (-CH)

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : The cyano group can be oxidized to yield carboxylic acids.

- Reduction : Reduction of the cyano group can generate primary amines.

- Substitution Reactions : The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with biological molecules. The cyano group may act as an electrophile, engaging with nucleophiles in biological systems, while the phenyl group can interact with hydrophobic regions of proteins, potentially altering their function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Detailed Research Insights

- Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against tested pathogens.

- Anticancer Mechanism : In a cell line study, treatment with this compound resulted in significant cell death through apoptosis pathways. Flow cytometry analysis confirmed increased levels of caspase activation, indicating apoptotic signaling .

- Enzyme Interaction : The compound was evaluated for its ability to inhibit certain proteases involved in cancer progression. Results indicated a dose-dependent inhibition, suggesting potential as a therapeutic agent targeting these enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.